molecular formula C18H18N4O4S B2803132 2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1251684-15-7

2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide

Cat. No.: B2803132
CAS No.: 1251684-15-7
M. Wt: 386.43
InChI Key: MQKRPPRZVBYSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide is a complex organic compound that features an indole moiety, a formamido group, and a methanesulfonamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formamido group can be introduced through formylation reactions, often using formic acid or formamide as reagents . The methanesulfonamide group is typically introduced via sulfonation reactions, using methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the formamido and methanesulfonamide groups may enhance its solubility, stability, and biological activity compared to other indole derivatives .

Properties

IUPAC Name

N-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-27(25,26)22-13-6-4-5-12(9-13)21-17(23)11-20-18(24)15-10-19-16-8-3-2-7-14(15)16/h2-10,19,22H,11H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKRPPRZVBYSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.